molecular formula C24H33N4O9F B1574759 Caspase-12 Inhibitor Z-ATAD-FMK

Caspase-12 Inhibitor Z-ATAD-FMK

Cat. No. B1574759
M. Wt: 540.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cell permeable peptide inhibitor of Caspase 12 that irreversibly inhibits caspase-12 and related caspase activity.

Scientific Research Applications

Protective Effect on Liver Injury

  • Liver Injury in Paraquat Poisoning : Z-ATAD-FMK reduced the expression of caspase-12 protein and apoptosis rate in the liver of paraquat-poisoned rats. It also lowered hepatocellular necrosis, suggesting a protective effect on the liver from oxidative stress caused by paraquat poisoning (Liu Xiao-ju, 2014).

Involvement in Different Pathways

  • Human Microvascular Endothelial Cells : In vitro studies show that caspase-12 has unique inhibition patterns, particularly in the context of oxidative stress and endothelial cell apoptosis, such as induced by 7-Ketocholesterol (S. Luthra et al., 2008).
  • Cardiotoxin III-Induced Apoptosis : Z-ATAD-FMK significantly reduced the activation of caspase-9 and caspase-3 in the presence of Cardiotoxin III, indicating a role in ER stress and mitochondrial death pathways (C. Chien et al., 2008).
  • High Glucose-Induced Apoptosis : Z-ATAD-FMK abrogated the cytotoxic effects caused by high glucose in nucleus pulposus cells, suggesting its role in endoplasmic reticulum stress-mediated apoptosis (Xianzhou Li, Cunxin Zhang, 2018).

Cardiomyocyte Apoptosis

  • TNF-α-Induced Cardiomyocyte Apoptosis : Z-ATAD-FMK was found to reduce caspase-12 and caspase-3 expression and consequently attenuate cardiomyocyte apoptosis induced by TNF-α, suggesting its potential in cardiovascular therapies (Qiu-lin Wang et al., 2015).

Inhibition of NLRP3 Inflammasome Activation

  • Oxygen-Glucose Deprivation Injury : Pretreatment with Z-ATAD-FMK in an astrocyte oxygen-glucose deprivation model showed protection against cell death and inhibited NLRP3-inflammasome activation, indicating its potential in treating ischemic stroke (Lu Liu et al., 2020).

properties

Product Name

Caspase-12 Inhibitor Z-ATAD-FMK

Molecular Formula

C24H33N4O9F

Molecular Weight

540.54

Appearance

Solid powder

bioactivity

Inhibitor

Purity

>95%

sequence

ATAD (Modifications: N-terminal benzyloxycarbonyl; C-terminal FMK; Asp-4 = Asp(OMe))

solubility

Soluble in DMSO

source

Synthetic

storage

-20°C

synonym

Z-ATAD-FMK, Inhibitor of Caspase 12, Inhibitor of Caspase12, Caspase12 Inhibitor (fluoromethylketone), Caspase inhibitor, ZATADFMK, Caspase-12 Inhibitor (fluoromethylketone), Z ATAD FMK

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.